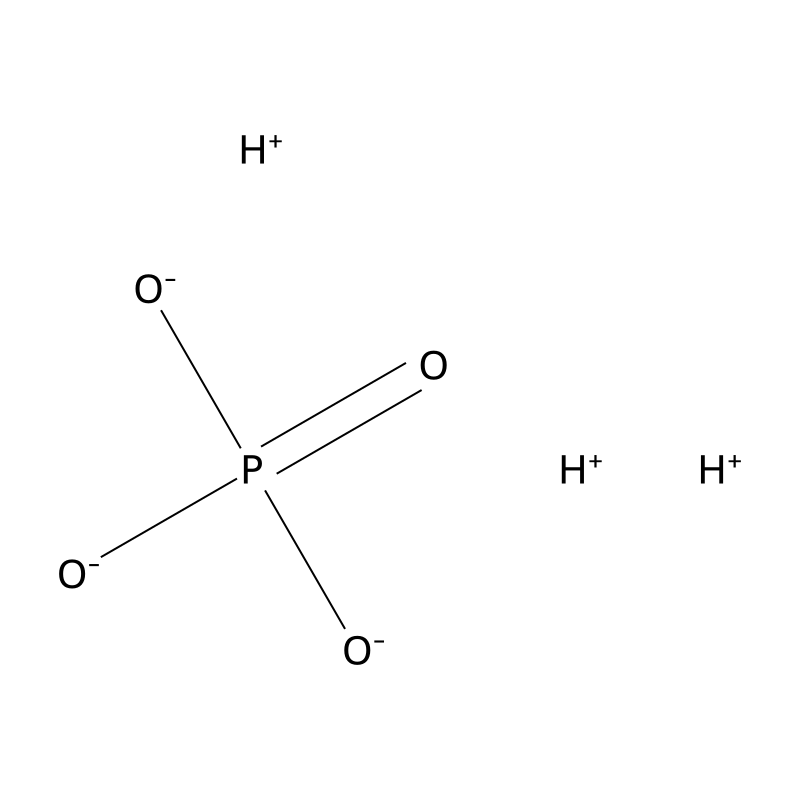

Phosphoric acid

H3PO4

H3O4P

H3PO4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

H3PO4

H3O4P

H3PO4

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in water, alcohol; soluble in 8 volumes of 3:1 ether:alcohol mixture

Soluble in ethanol

548 g/100 g water at 20 °C

1000 mg/mL

Solubility in water: miscible

Solubility in water: very soluble

Miscible

Synonyms

Canonical SMILES

Materials Science

- Electrolytes in fuel cells: Phosphoric acid serves as a proficient proton conductor electrolyte in phosphoric acid fuel cells (PAFCs). Its high boiling point, good conductivity, and low vapor pressure make it suitable for operating at moderate temperatures (around 150-200°C) .

- Semiconductor processing: In the microelectronics industry, phosphoric acid is used for selective etching of specific materials like silicon nitride and aluminum during the fabrication of integrated circuits .

Chemistry and Catalysis

- Synthesis of phosphates: Phosphoric acid serves as a crucial starting material for the synthesis of various phosphate esters, amides, and salts, which find applications in numerous fields, including pharmaceuticals, fertilizers, and flame retardants .

- Acid catalyst: Due to its mild acidity, phosphoric acid acts as a valuable catalyst for various organic reactions, such as esterification, dehydration, and condensation reactions .

Analytical Chemistry

- Phosphate analysis: Phosphoric acid serves as a primary standard for the quantitative determination of phosphate ions (PO4³⁻) in various environmental and biological samples using techniques like inductively coupled plasma optical emission spectrometry (ICP-OES) .

- Nuclear magnetic resonance (NMR): Phosphoric acid (31P-NMR) is a valuable tool for characterizing the structure and dynamics of phosphorus-containing molecules in various biological systems, including nucleic acids, membranes, and metabolites .

Environmental Science

- Soil analysis: As a readily soluble salt, phosphoric acid is used to extract phosphorus from soil samples for analyzing its availability to plants and understanding soil fertility .

- Water treatment: Phosphoric acid can be employed as a coagulant or flocculant to remove suspended particles and impurities from wastewater treatment processes .

Phosphoric acid, also known as orthophosphoric acid, is an inorganic compound with the chemical formula . It is a colorless, odorless, and viscous liquid that is highly soluble in water. Phosphoric acid is classified as a triprotic acid, meaning it can donate three protons (hydrogen ions) in aqueous solutions, resulting in the formation of dihydrogen phosphate (), hydrogen phosphate (), and phosphate ions (). This property makes it a crucial compound in various

In biological systems, phosphoric acid plays a vital role in cellular energy transfer through adenosine triphosphate (ATP) and related molecules []. The phosphate group in ATP undergoes phosphorylation and dephosphorylation reactions, releasing or capturing energy as needed for various cellular processes []. Additionally, phosphate groups are crucial components of nucleic acids (DNA and RNA), phospholipids (cell membrane components), and bone mineral (hydroxyapatite) [].

Phosphoric acid is a corrosive irritant that can cause skin burns and eye damage upon contact. Inhalation of phosphoric acid mist can irritate the respiratory tract. Concentrated phosphoric acid solutions are flammable []. Proper personal protective equipment (PPE) should be worn when handling phosphoric acid, and appropriate safety protocols should be followed.

Data:

- LD50 (oral, rat): 1530 mg/kg

- Reactions with Bases: Phosphoric acid reacts with bases to form phosphates. For example, when mixed with sodium hydroxide, it produces sodium phosphate:

- Reactions with Ammonia: When phosphoric acid reacts with ammonia, it forms ammonium phosphate:

- Dehydration Reactions: Phosphoric acid can undergo dehydration to form pyrophosphoric acid:

These reactions illustrate the versatility of phosphoric acid in forming various derivatives and salts.

Phosphoric acid plays a vital role in biological systems. It is a key component of nucleotides, which are the building blocks of deoxyribonucleic acid (DNA) and ribonucleic acid (RNA). Additionally, phosphoric acid is involved in energy transfer through adenosine triphosphate (ATP), which is essential for cellular metabolism. Its ability to act as a buffer helps maintain pH levels in biological fluids.

Phosphoric acid can be synthesized through several methods:

- Wet Process: This method involves treating phosphate rock with sulfuric acid:

- Thermal Process: Phosphate rock is reacted with sand and coke at high temperatures (around 2000 °C) to produce phosphorus pentoxide, which is then hydrated:

- Red Phosphorus Method: Heating red phosphorus with concentrated nitric acid yields phosphoric acid:

These methods highlight the industrial significance of phosphoric acid production.

Phosphoric acid has numerous applications across various industries:

- Fertilizers: It is primarily used in the production of phosphate fertilizers, which are essential for plant growth.

- Food Industry: As an acidity regulator and flavoring agent, phosphoric acid is commonly found in soft drinks and processed foods.

- Cleaning Agents: Its corrosive properties make it effective for removing rust and scale from metals.

- Dental Products: Phosphoric acid is used in dental etching solutions to prepare enamel surfaces for bonding.

Research on phosphoric acid interactions has shown its potential effects on biological systems. For instance, studies indicate that while phosphoric acid itself is not genotoxic or carcinogenic, its salts may enhance the activity of certain carcinogens under specific conditions. Furthermore, its use as a food additive has raised concerns regarding its long-term health effects, particularly related to bone health due to its impact on calcium metabolism.

Phosphoric acid shares similarities with several other phosphorus-containing acids. Here are some comparable compounds:

| Compound | Chemical Formula | Oxidation State of Phosphorus | Basicity |

|---|---|---|---|

| Hypophosphorous Acid | +1 | 1 | |

| Phosphorus Acid | +3 | 2 | |

| Orthophosphoric Acid | +5 | 3 | |

| Pyrophosphoric Acid | +5 | 4 | |

| Metaphosphoric Acid | +5 | 1 |

Uniqueness of Phosphoric Acid:

- Phosphoric acid is unique due to its triprotic nature, allowing it to participate in multiple proton transfer reactions.

- Its role as a precursor for various phosphate esters distinguishes it from simpler acids like hypophosphorous or metaphosphoric acids.

Physical Description

Dry Powder; Dry Powder, Liquid; Liquid, Other Solid; Pellets or Large Crystals; Other Solid; Dry Powder, Other Solid; Liquid

Clear, colourless, viscous liquid

Thick, colorless, odorless, crystalline solid. [Note: Often used in an aqueous solution.]; [NIOSH]

Solid

HYGROSCOPIC COLOURLESS CRYSTALS.

CLEAR COLOURLESS ODOURLESS LIQUID.

Thick, colorless, odorless, crystalline solid.

Thick, colorless, odorless, crystalline solid. [Note: Often used in an aqueous solution.]

Color/Form

Colorless, sparkling liquid or transparent, crystalline solid, depending on concentration and temperature. At 20 °C the 50% and 75% strengths are mobile liquids, the 85% is of syrupy consistency; the 100% acid is in the form of crystals.

Colorless viscous liquid

Thick, colorless crystalline solid [Note: Often used in an aqueous solution]

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

407 °C

3.4 (Air = 1 at the boiling point of phosphoric acid)

158.00 °C. @ 760.00 mm Hg

158 °C

415 °F

Heavy Atom Count

Taste

Vapor Density

Density

1.8741 (100% solution); 1.6850 (85% solution); 1.334 (50% solution), all at 25 °C /Phosphoric acid solutions/

Density at 25 °C: 75% 1.574; 80% 1.628; 85% 1.685

/Bulk density =/ 15.6 lb/gal. /Phosphoric acid, liquid or solution/

1.9 g/cm³

Density (at 25 °C): 1.7 g/cm³

1.87 (pure) 1.33 (50% solution)

(77 °F): 1.87 (pure) 1.33 (50% solution)

LogP

Odor

Decomposition

Decomposition products: converted to pyrophosphoric acid (H4P2O7) when heated to 213 °C.

213 °C

Melting Point

42.4 °C

Melting point: 75% -17.5 °C; 80% 4.6 °C; 85% 21 °C.

Hygroscopic; Latent heat of fusion = 10.5 kJ/mol at the melting point; Heat capacity at constant pressure = 106.2 J/mole (25 °C).

White, monoclinic crystalline solid; MP; melts at 42.35 °C; the hemihydrate has a melting point of 29.25 °C /Pure, 100% phosphoric acid/

41.00 to 44.00 °C. @ 760.00 mm Hg

42 °C

21.1 °C

108 °F

UNII

GHS Hazard Statements

Drug Indication

Therapeutic Uses

Phosphoric acid is used ... to control the pH of the urinary tract in many animals, particularly in mink and cats, to prevent stone formation.

Medication (Vet): Has been used to treat lead poisoning.

Pharmacology

Phosphoric Acid is a colorless, odorless phosphorus-containing inorganic acid. Phosphoric acid is a sequestering agent which binds many divalent cations, including Fe++, Cu++, Ca++, and Mg++. Phosphoric acid is used in dentistry and orthodontics as an etching solution, to clean and roughen the surfaces of teeth where dental appliances or fillings will be placed. In addition, phosphoric acid is a constituent in bone and teeth, and plays a role in many metabolic processes.

MeSH Pharmacological Classification

Mechanism of Action

Vapor Pressure

0.02 [mmHg]

VP: Concentration in wt%, kPa (all at 20 °C): 0, 2.35; 5, 2.33; 10, 2.31; 20, 2.27; 30, 2.17; 50, 1.73; 75, 0.75; 85, 0.29; 100, 0.004

0.0285 torr at 20 °C

Vapor pressure, Pa at 25 °C:

Vapor pressure, kPa at 20 °C: 0.29

0.03 mmHg

Pictograms

Corrosive

Impurities

Other CAS

7664-38-2

9044-08-0

68891-72-5

14066-19-4

14265-44-2

14066-20-7

Absorption Distribution and Excretion

In adults, about two thirds of the ingested phosphate is absorbed, and that which is absorbed is almost entirely excreted into the urine.

Absorbed phosphoric acid is distributed widely in the body as phosphate. Increased serum phosphate concentrations have been reported rarely after phosphoric acid ingestion

Absorbed phosphate is filtered at the glomerulus and partially reabsorbed, with phosphate clearance 80 per cent of creatinine clearance.

The hygroscopic growth of phosphoric acid aerosol (diameter change > 0.5 micrometers) within the human tracheobronchial tree is modeled to investigate changes in deposition characteristics when compared to nonhygroscopic aerosols of identical preinspired size. Phosphoric acid particles are assumed to grow in a stepwise fashion to 99% relative humidity within conducting airways of the lung, having initially reached equilibrium at 90% relative humidity (T= 37 degrees) in the trachea. Deposition efficiencies for growth and no growth are calculated from theoretical equations for inertial impaction, sedimentation, and diffusion. The results show that neglecting the growth of an inhaled phosphoric acid aerosol may result in underestimation of the total deliverable dose by a factor of as much as 600-700%. Significant differences in regional deposition sites for hygroscopic or nonhygroscopic aerosols are predicted. Increased deposition efficiencies imply that measured physical properties (respirable fraction, aerodynamic diameter) of aerosols alone are not sufficient to assess deposition characteristics within the lung; hygroscopic growth must also be considered.

/Ortho/ phosphate is absorbed from, and to a limited extent secreted into, the gastrointestinal tract. Transport of phosphate from the gut lumen is an active, energy-dependent process that is modified by several factors. ... Vitamin D stimulates phosphate absorption, an effect reported to precede its action on calcium ion transport. In adults, about two thirds of the ingested phosphate is absorbed, and that which is absorbed is almost entirely excreted into the urine. In growing children, phosphate balance is positive. Concentrations of phosphate in plasma are higher in children than in adults. This "hyperphosphatemia" decreases the affinity of hemoglobin for oxygen and is hypothesized to explain the physiological "anemia" of childhood. /Phosphates/

The level of inorganic phosphate in the blood is stabilized by exchange with the mineral deposit in the skeleton through the action of parathyroid hormone. This hormone inhibits tubular reabsorption of phosphates by the kidney and brings about demineralization of bone tissue through the action of osteoclasts. The amount of parathyroid hormone that enters the circulation is probably regulated by the calcium level of the blood.

Associated Chemicals

Wikipedia

Aristolochic_acid

Drug Warnings

Splash contact of concentrated strong acids, such as ... phosphoric/acid/, ... can prove as, severely and devastatingly injurious to the eye as splashes of strong alkalies.

Biological Half Life

Use Classification

Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues

Food additives

Agrochemicals -> Pesticides

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Food Additives -> ACID; ANTIOXIDANT_SYNERGIST; SEQUESTRANT; SYNERGIST; -> JECFA Functional Classes

Hazard Classes and Categories -> Corrosives

Cosmetics -> Buffering; Surfactant

Methods of Manufacturing

Wet-process acid is manufactured by the digestion of phosphate rock (calcium phosphate) with sulfuric acid. Other acids such as hydrochloric acid may be used, but the sulfuric acid-based processes are by far the most prevalent. Phosphoric acid is separated from the resultant calcium sulfate slurry by filtration.

Wet phosphoric acid produced by wet digestion contains variable amounts of inorganic impurities, depending on the origin of the phosphate rock. Depending on the further application, these impurities must be partially or completely removed from crude phosphoric acid. Precipitation and extraction processes are used.

Thermal (furnace) process: White (yellow) phosphorus is burned in excess air and the resulting phosphorus pentoxide is hydrated, heats of combustion and hydration are removed, and the phosphoric acid mist collected.

General Manufacturing Information

Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)

Wholesale and Retail Trade

Printing and Related Support Activities

Utilities

All other Petroleum and Coal Products Manufacturing

Agriculture, Forestry, Fishing and Hunting

Fabricated Metal Product Manufacturing

Food, beverage, and tobacco product manufacturing

Other (requires additional information)

All Other Basic Organic Chemical Manufacturing

Wood Product Manufacturing

All Other Basic Inorganic Chemical Manufacturing

Construction

Rubber Product Manufacturing

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Paint and Coating Manufacturing

Adhesive Manufacturing

Not Known or Reasonably Ascertainable

Printing Ink Manufacturing

Synthetic Dye and Pigment Manufacturing

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

Furniture and Related Product Manufacturing

Oil and Gas Drilling, Extraction, and Support activities

Pharmaceutical and Medicine Manufacturing

Petroleum Refineries

All Other Chemical Product and Preparation Manufacturing

Plastics Material and Resin Manufacturing

Transportation Equipment Manufacturing

Paper Manufacturing

Computer and Electronic Product Manufacturing

Miscellaneous Manufacturing

Phosphoric acid: ACTIVE

Isooctanol, reaction products with phosphorus oxide (P2O5) and polyethylene glycol monotridecyl ether: ACTIVE

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Phosphoric acid is the most economical acidulant for carbonated beverages available.

Reagent grade concentrated phosphoric acid is 85-87% (wt/wt) phosphoric acid (equivalent to about 17 M). It appears to be as corrosive as sulfuric and hydrochloric acids.

Wet-process phosphoric acid (53-54% P2O5), commonly referred to as merchant grade, is the type most widely used as an intermediate in the production of phosphate fertilizers.

Second largest volume mineral acid produced, after sulfuric acid.

For more General Manufacturing Information (Complete) data for PHOSPHORIC ACID (11 total), please visit the HSDB record page.

Analytic Laboratory Methods

Method: OSHA ID-165SG; Procedure: ion chromatography (silica gel); Analyte: phosphoric acid; Matrix: air; Detection Limit: 0.25 ug/sample.

Method: OSHA ID-111; Procedure: ion chromatography (mixed cellulose ester membrane filter); Analyte: phosphoric acid; Matrix: air; Detection Limit: 0.5 ug/mL.

Colorimetric methods may be used to detect 1-20 mg/L in water.

For more Analytic Laboratory Methods (Complete) data for PHOSPHORIC ACID (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

Storage Conditions

The hot concentrated acid attacks porcelain and granite ware. Phosphoric acid may be stored in suitable stainless steel containers.

Dates

ChemIDplus

inChem

Hsiao et al. Automatic policing of biochemical annotations using genomic correlations. Nature Chemical Biology, doi: 10.1038/nchembio.266, published online 22 November 2009 http://www.nature.com/naturechemicalbiology